Imidazo[1,5-a]pyridin-6-yl-methanol
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Overview
Description
Imidazo[1,5-a]pyridin-6-yl-methanol is a heterocyclic compound that features an imidazo[1,5-a]pyridine core with a methanol group attached at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyridin-6-yl-methanol typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These methods allow for the construction of the imidazo[1,5-a]pyridine core from readily available starting materials. For example, one common synthetic route involves the cyclocondensation of 2-aminopyridine with an aldehyde or ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,5-a]pyridin-6-yl-methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the methanol group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the imidazo[1,5-a]pyridine core.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield imidazo[1,5-a]pyridine-6-carboxylic acid, while reduction can produce imidazo[1,5-a]pyridin-6-ylmethane .
Scientific Research Applications
Imidazo[1,5-a]pyridin-6-yl-methanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyridin-6-yl-methanol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with a similar structure but different reactivity and applications.
Imidazo[4,5-b]pyridine: This compound has a different arrangement of nitrogen atoms in the ring, leading to distinct chemical properties.
Uniqueness
Its ability to undergo a variety of chemical reactions and its utility in diverse fields make it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
imidazo[1,5-a]pyridin-6-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-7-1-2-8-3-9-6-10(8)4-7/h1-4,6,11H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKKPOLJEWZNOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CN=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225209-79-9 |
Source
|
Record name | {imidazo[1,5-a]pyridin-6-yl}methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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